- Tetraarylphosphonium salts: synthesis and application to the synthesis of (-)-coniine; trans-director capacity of the amide group in olefin cyclopropanation, 2009, , 71(4),
Cas no 89976-43-2 (4-Iodo-N-methylbenzamide)
4-Iodo-N-methylbenzamide structure
Product Name:4-Iodo-N-methylbenzamide
Número CAS:89976-43-2
MF:C8H8INO
Megavatios:261.059694290161
MDL:MFCD02945450
CID:3042446
PubChem ID:875343
Update Time:2025-06-07
4-Iodo-N-methylbenzamide Propiedades químicas y físicas
Nombre e identificación
-
- 4-Iodo-N-methylbenzamide
- 4-Iodo-N-methylbenzamide (ACI)
- Benzamide, p-iodo-N-methyl- (7CI)
- p-Iodo-N-methylbenzamide
- AKOS001282975
- SY350466
- Z30272273
- N-methyl-4-iodobenzoic acid amide
- MFCD02945450
- CS-0102088
- 89976-43-2
- 4-iodo-N-methylbenzenamide
- MCWQNRJDIFEOIK-UHFFFAOYSA-N
- SR-01000229829
- SR-01000229829-1
- D76275
- NCGC00335386-01
- 4-Iodo N-methylbenzamide
- Benzamide, 4-iodo-N-methyl-
- SCHEMBL2144483
- DTXSID301313239
- AB00285917-03
- AG-670/15546222
- CS-16659
-
- MDL: MFCD02945450
- Renchi: 1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
- Clave inchi: MCWQNRJDIFEOIK-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC(I)=CC=1)NC
Atributos calculados
- Calidad precisa: 260.96506g/mol
- Masa isotópica única: 260.96506g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 141
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.5
- Superficie del Polo topológico: 29.1Ų
4-Iodo-N-methylbenzamide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-100mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 100mg |
131CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-5g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 5g |
2415CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-1g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 1g |
484.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-250mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 250mg |
298CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-200mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 200mg |
157.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-50mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 50mg |
67.0CNY | 2021-08-04 | |
| TRC | I724563-100mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | I724563-250mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | I724563-500mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | I724563-1g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 1g |
$98.00 | 2023-05-18 |
4-Iodo-N-methylbenzamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Diethyl ether , 1,2-Dichloroethane
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: 1,2-Dichloroethane ; 1 h, rt
1.2 Solvents: Diethyl ether ; overnight, rt
1.2 Solvents: Diethyl ether ; overnight, rt
Referencia
- Nickel-catalyzed synthesis of phosphonium salts from aryl halides and triphenylphosphine, Advanced Synthesis & Catalysis, 2008, 350(18), 2967-2974
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 1 h, rt
Referencia
- Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation, Organic Letters, 2019, 21(16), 6259-6263
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 1 h, reflux
1.2 Solvents: Water ; 2 h, rt
1.2 Solvents: Water ; 2 h, rt
Referencia
- Synthesis and redistribution reactions of asymmetric σ-arylplatinum(II) complexes containing 4,7-phenanthroline, Journal of Organometallic Chemistry, 2004, 689(7), 1288-1294
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; overnight, rt
Referencia
- Organocatalyst-assisted Ar-18F bond formation: a universal procedure for direct aromatic radiofluorination, Chemical Communications (Cambridge, 2017, 53(96), 12906-12909
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Thionyl chloride ; rt → reflux; 2 h, reflux
1.2 Solvents: Tetrahydrofuran , Water ; < 5 °C
1.2 Solvents: Tetrahydrofuran , Water ; < 5 °C
Referencia
- The Synthesis and Characterization of Ru2(DMBA-X)4Cl2 with X as Br and I, Journal of Cluster Science, 2008, 19(1), 99-108
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide
1.2 Reagents: Acetic anhydride , Pyridine
1.2 Reagents: Acetic anhydride , Pyridine
Referencia
- Development of new and efficient polymer-supported hypervalent iodine reagents, Tetrahedron, 2001, 57(23), 4863-4866
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 5 min, rt
1.2 Solvents: Water ; 15 min, rt
1.2 Solvents: Water ; 15 min, rt
Referencia
- Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes, Nature Communications, 2021, 12(1),
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane , Water ; 0 °C; 1 h, rt
Referencia
- The Pd-catalyzed synthesis of difluoroethyl and difluorovinyl compounds with a chlorodifluoroethyl iodonium salt (CDFI), Chinese Chemical Letters, 2022, 33(3), 1541-1544
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Diethyl ether , Methanol ; 1 h, rt
Referencia
- Re/Mg Bimetallic Tandem Catalysis for [4+2] Annulation of Benzamides and Alkynes via C-H/N-H Functionalization, Journal of the American Chemical Society, 2013, 135(12), 4628-4631
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C → 24 °C; 2 h, 24 °C
1.2 Solvents: Water ; 0.5 h, 0 °C
1.2 Solvents: Water ; 0.5 h, 0 °C
Referencia
- Photoinduced Cross-Coupling of Aryl Iodides with Alkenes, Organic Letters, 2021, 23(2), 427-432
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Pinacolborane Catalysts: rel-(1R,4S,5R)-2-[2,6-Bis(1-methylethyl)phenyl]-1,4,5-trimethyl-2-azabicyclo[2.2… Solvents: 1,4-Dioxane ; 24 h, 1 atm, 120 °C
Referencia
- Bicyclic (alkyl)(amino)carbene (BICAAC) in a dual role: activation of primary amides and CO2 towards catalytic N-methylation, Chemical Science, 2023, 14(19), 5079-5086
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Diethyl ether , Ethanol ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Cobalt(III)-Catalyzed Directed C-H Allylation, Organic Letters, 2015, 17(15), 3714-3717
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Water
Referencia
- 4-Methyl-5-phenyl triazoles as selective inhibitors of 11β-hydroxysteroid dehydrogenase type I, Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3405-3411
4-Iodo-N-methylbenzamide Raw materials
- Sodium methylaminotrihydroborate
- 4-Iodobenzamide
- Ethyl 4-iodobenzoate
- Methylammonium Chloride
- Methyl 4-iodobenzoate
- 4-Iodobenzoyl chloride
- 4-Iodobenzoic acid
4-Iodo-N-methylbenzamide Preparation Products
4-Iodo-N-methylbenzamide Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:89976-43-2)4-Iodo-N-methylbenzamide
Número de pedido:A1228923
Estado del inventario:in Stock
Cantidad:10g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 18:42
Precio ($):177
Correo electrónico:sales@amadischem.com
4-Iodo-N-methylbenzamide Literatura relevante
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
89976-43-2 (4-Iodo-N-methylbenzamide) Productos relacionados
- 887234-45-9(Benzamide, 2-iodo-N,3-dimethyl-)
- 82082-51-7(N-Benzyl-3-iodobenzamide)
- 77350-52-8(N,N-Diethyl-4-iodobenzamide)
- 349117-88-0(3-Iodo-N-propylbenzamide)
- 24167-53-1(4-Iodo-N,N-dimethylbenzamide)
- 58084-22-3(2-Iodo-N-methylbenzamide)
- 91506-06-8(3-iodo-N,N-dimethylBenzamide)
- 90434-01-8(3-iodo-N-methylBenzamide)
- 106790-96-9(N-2-(diethylamino)ethyl-4-iodobenzamide)
- 39887-30-4(4-Iodo-N-propylbenzamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89976-43-2)4-Iodo-N-methylbenzamide
Pureza:99%
Cantidad:10g
Precio ($):177